

(-)-Oxypeucedanin Hydrate: A Comprehensive Technical Guide on Natural Sources, Distribution, and Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Oxypeucedanin hydrate

Cat. No.: B15594695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Oxypeucedanin hydrate, a naturally occurring linear furanocoumarin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its natural sources, geographical and botanical distribution, and detailed methodologies for its extraction and isolation. Quantitative data on its prevalence in various plant species are systematically presented, alongside experimental protocols and workflow diagrams to aid in research and development.

Natural Sources and Distribution

(-)-Oxypeucedanin hydrate and its parent compound, oxypeucedanin, are predominantly found as secondary metabolites in a variety of plant species, primarily within the Apiaceae (parsley family) and Rutaceae (citrus family).^{[1][2][3]} These compounds play a crucial role in the plant's defense mechanisms against pathogens and herbivores.^[2]

The distribution of these compounds is widespread, with notable concentrations found in the following genera:

- Apiaceae Family:

- Angelica: Several species of Angelica are rich sources, with the roots of Angelica dahurica being identified as one of the most significant natural reservoirs of oxypeucedanin and its hydrate.[4][5][6][7] It is also found in Angelica archangelica and Angelica japonica.[7][8][9]
- Ferulago and Prangos: Various species within these genera have been shown to contain oxypeucedanin.[1][4][6]
- Anethum graveolens (Dill) and Petroselinum crispum (Parsley): These common herbs also contain oxypeucedanin.[7][10]

- Rutaceae Family:
 - Citrus: The peels of various Citrus species are a major source of these furanocoumarins. [1][4] They can be found in fruits like lemon and lime.[11]

Quantitative Distribution of Oxypeucedanin

The concentration of oxypeucedanin, the parent compound of **(-)-Oxypeucedanin hydrate**, varies significantly depending on the plant species, the specific part of the plant, and even the collection time.[12] The following table summarizes the reported quantities of oxypeucedanin in different plant sources.

Plant Family	Plant Species	Plant Part/Extract	Analytical Method	Quantity (mg/g)
Apiaceae	Angelica archangelica	Fruit/hydro-ethanolic (96%)	HPLC-UV	0 - 6.45
Apiaceae	Angelica dahurica	Root/Methanolic extract	HPLC	Documented as the richest source

Note: This table is based on available data for oxypeucedanin, which is the direct precursor to **(-)-Oxypeucedanin hydrate**. Data for the hydrated form is less commonly quantified directly in crude extracts.

Experimental Protocols: Extraction and Isolation

The extraction and isolation of **(-)-Oxypeucedanin hydrate** from plant materials involve multi-step processes. Below are detailed methodologies cited in the literature.

General Extraction and Fractionation

This protocol outlines a common approach for isolating oxypeucedanin from plant materials, which can then be hydrated.

Objective: To extract and fractionate crude plant material to isolate oxypeucedanin.

Materials:

- Dried and powdered plant material (e.g., roots of *Angelica dahurica*)
- Solvents: Methanol (MeOH), Ethyl acetate (EtOAc), Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂), n-butanol (BuOH)
- Silica gel for column chromatography
- Sephadex® LH-20

Procedure:

- Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[\[1\]](#)
- Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[\[1\]](#) Oxypeucedanin is typically found in the ethyl acetate, chloroform, and dichloromethane fractions.[\[1\]](#)
- Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.[\[1\]](#) The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on their polarity.
- Purification: Further purification can be achieved using Sephadex® LH-20 column chromatography, which is effective for separating coumarins.[\[1\]](#) Recrystallization from an

appropriate solvent can also be used to obtain pure oxypeucedanin.[\[1\]](#)

Ionic Liquid-Based Extraction of Oxypeucedanin Hydrate

A novel and efficient method for the direct extraction of oxypeucedanin hydrate from Angelica dahurica has been developed using ionic liquids.[\[5\]](#)[\[13\]](#)[\[14\]](#)

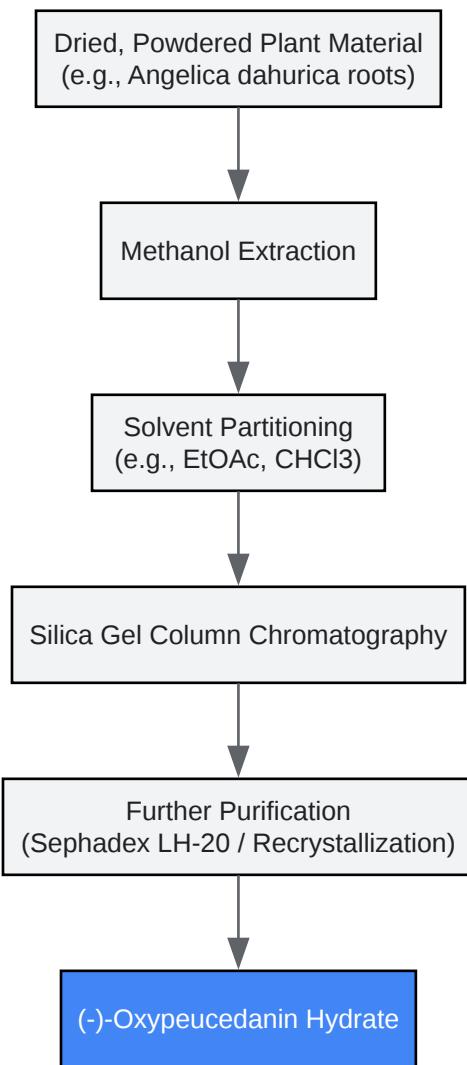
Objective: To achieve facile and rapid isolation of oxypeucedanin hydrate using an ionic liquid-based extraction method.

Materials:

- Roots of Angelica dahurica
- Ionic Liquid: [Bmim]Tf₂N
- Back-extraction solvent: 0.01 N HCl

Optimized Extraction Conditions:[\[5\]](#)[\[13\]](#)

- Solvent/Solid Ratio: 8:1
- Extraction Temperature: 60 °C
- Extraction Time: 180 minutes


Procedure:

- Extraction: The powdered root material of A. dahurica is mixed with [Bmim]Tf₂N at the optimal solvent-to-solid ratio. The mixture is agitated at 60°C for 180 minutes.[\[5\]](#)[\[13\]](#)
- Back-extraction: After the extraction, 0.01 N HCl is used as a back-extraction solvent to recover the target compounds from the ionic liquid solution.[\[5\]](#)[\[13\]](#)
- Analysis: The final product can be analyzed by HPLC to determine the content of oxypeucedanin hydrate. This method has been shown to yield a high recovery of the target compound.[\[5\]](#)[\[13\]](#)

Visualized Workflows and Pathways

General Extraction and Isolation Workflow

The following diagram illustrates the conventional workflow for the extraction and isolation of **(-)-Oxypeucedanin hydrate** from its natural plant sources.

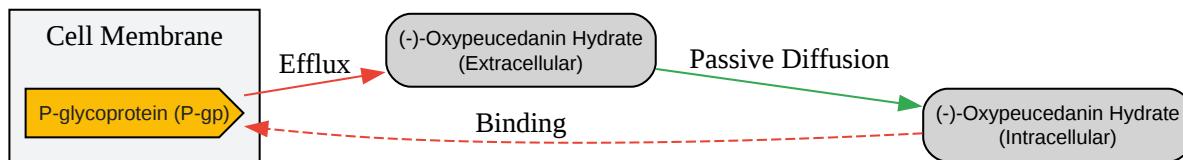

[Click to download full resolution via product page](#)

Figure 1: Conventional Extraction and Isolation Workflow.

Interaction with P-glycoprotein

(-)-Oxypeucedanin hydrate has been identified as a substrate of P-glycoprotein (P-gp), a transporter protein that plays a role in drug absorption and distribution.[15][16] This interaction

suggests a potential for this compound to be involved in drug-drug interactions.

[Click to download full resolution via product page](#)

Figure 2: **(-)-Oxypeucedanin Hydrate** as a *P-gp* Substrate.

Biological Activities and Therapeutic Potential

(-)-Oxypeucedanin hydrate exhibits a range of biological activities that make it a compound of interest for drug development. These activities include:

- Antimicrobial Activity: It is active against various Gram-positive and Gram-negative bacteria, as well as fungi.[9]
- Antiproliferative and Cytotoxic Effects: The compound has demonstrated the ability to inhibit the proliferation of several cancer cell lines, including gastric, cervical, and melanoma cells. [9]
- Anti-inflammatory and Antioxidant Properties: Research suggests that oxypeucedanin hydrate possesses anti-inflammatory and antioxidant capabilities.[2][3]
- Enzyme Inhibition: It has been shown to act as an inhibitor of carbohydrate-metabolizing enzymes such as α -amylase and α -glucosidase, although with lower potency compared to other furanocoumarins like imperatorin.[12]

Conclusion

(-)-Oxypeucedanin hydrate is a promising natural product with a well-defined distribution in the plant kingdom, particularly within the Apiaceae and Rutaceae families. The methodologies for its extraction and isolation are well-established, with newer, more efficient techniques continually being developed. Its diverse biological activities warrant further investigation for

potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field to facilitate ongoing and future studies into this valuable furanocoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Oxypeucedanin hydrate | 2643-85-8 | FO74044 | Biosynth [biosynth.com]
- 3. Oxypeucedanin hydrate | 133164-11-1 | IFA16411 | Biosynth [biosynth.com]
- 4. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxypeucedanin Hydrate | C16H16O6 | CID 17536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Bioscreening of Oxypeucedanin, a Known Furanocoumarin [ijbms.mums.ac.ir]
- 11. Showing Compound Oxypeucedanin hydrate (FDB004979) - FooDB [foodb.ca]
- 12. mdpi.com [mdpi.com]
- 13. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf₂N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate | Scientific.Net [scientific.net]

- To cite this document: BenchChem. [(-)-Oxypeucedanin Hydrate: A Comprehensive Technical Guide on Natural Sources, Distribution, and Extraction]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15594695#oxypeucedanin-hydrate-natural-sources-and-distribution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com